molecular formula C11H14IN B1470813 1-(3-Iodophenyl)piperidine CAS No. 852180-59-7

1-(3-Iodophenyl)piperidine

Cat. No.: B1470813
CAS No.: 852180-59-7
M. Wt: 287.14 g/mol
InChI Key: LGZRYKBLSRMSCJ-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)piperidine is a useful research compound. Its molecular formula is C11H14IN and its molecular weight is 287.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Iodophenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The iodine atom in this compound enhances its binding affinity to these enzymes, leading to potential enzyme inhibition or activation . Additionally, this compound can interact with transport proteins, influencing its distribution within the cell.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through its iodine atom and piperidine ring . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over extended periods of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including changes in liver and kidney function, as well as alterations in blood parameters. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the piperidine ring and the phenyl group . This metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The compound also interacts with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transport proteins and binding proteins . This compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution of this compound within tissues can also be influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall pharmacokinetics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

1-(3-iodophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZRYKBLSRMSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.